molecular formula C12H9Cl2NO3 B5850094 ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate

ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate

Cat. No.: B5850094
M. Wt: 286.11 g/mol
InChI Key: ZEMLJOAIMWVHCR-FPYGCLRLSA-N
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Description

Ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and two chlorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 3,5-dichloro-4-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ethyl (E)-2-cyano-3-(3,5-dichloro-4-oxophenyl)prop-2-enoate.

    Reduction: Formation of ethyl (E)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate.

    Substitution: Formation of ethyl (E)-2-cyano-3-(3,5-diamino-4-hydroxyphenyl)prop-2-enoate or ethyl (E)-2-cyano-3-(3,5-dithiophenyl-4-hydroxyphenyl)prop-2-enoate.

Scientific Research Applications

Ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of adhesives, coatings, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be attributed to the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). The compound’s ability to form covalent bonds with nucleophilic sites in proteins or DNA can also contribute to its biological effects.

Comparison with Similar Compounds

Ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate can be compared with other cyanoacrylates and hydroxyphenyl derivatives:

    Ethyl cyanoacetate: Lacks the hydroxyphenyl and dichloro groups, making it less reactive in certain applications.

    3,5-Dichloro-4-hydroxybenzaldehyde: Lacks the cyano and ester groups, limiting its use in polymerization reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8(6-15)3-7-4-9(13)11(16)10(14)5-7/h3-5,16H,2H2,1H3/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMLJOAIMWVHCR-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C(=C1)Cl)O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C(=C1)Cl)O)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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